molecular formula C25H24ClN3O7 B10818596 Seco-Duocarmycin SA

Seco-Duocarmycin SA

Cat. No.: B10818596
M. Wt: 513.9 g/mol
InChI Key: SDJNZXKVYYJDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seco-Duocarmycin SA is a potent DNA alkylating agent known for its cytotoxic properties. It is a derivative of the duocarmycin family, which are natural products originally isolated from the bacterium Streptomyces. These compounds are renowned for their ability to bind to the minor groove of DNA and induce alkylation, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Seco-Duocarmycin SA involves several key steps, starting from readily available precursors. One efficient synthetic route includes the following steps:

    Formation of the Core Structure: The synthesis begins with the construction of the core cyclopropane ring, which is crucial for the DNA alkylating activity.

    Functional Group Modifications:

    Final Assembly: The final steps involve the coupling of the core structure with other molecular fragments to complete the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Seco-Duocarmycin SA undergoes several types of chemical reactions, including:

    Alkylation: The primary reaction is DNA alkylation, where the compound binds to the minor groove of DNA and transfers an alkyl group to the DNA, leading to strand breaks and cell death.

    Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly at the chloromethyl group.

Common Reagents and Conditions:

    Alkylation Reactions: Typically carried out in aqueous or mixed aqueous-organic solvents at physiological pH.

    Substitution Reactions: Often involve nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Seco-Duocarmycin SA has a wide range of applications in scientific research:

Mechanism of Action

Seco-Duocarmycin SA exerts its effects through a well-defined mechanism:

    DNA Binding: The compound binds to the minor groove of DNA, positioning itself for alkylation.

    Alkylation: It transfers an alkyl group to the DNA, typically at adenine or guanine bases, leading to the formation of DNA adducts.

    Cell Death: The resulting DNA damage triggers cellular repair mechanisms, which, if overwhelmed, lead to apoptosis (programmed cell death).

Molecular Targets and Pathways:

Comparison with Similar Compounds

Seco-Duocarmycin SA is part of a broader family of duocarmycin compounds, each with unique properties:

    Duocarmycin A: Another potent DNA alkylator with a similar mechanism of action but different structural features.

    CC-1065: A natural product with a similar DNA-binding and alkylating mechanism but with a different core structure.

    Pyrrolobenzodiazepines: A class of DNA alkylators with a different chemical structure but similar biological activity.

Uniqueness: this compound is unique in its balance of potency and selectivity, making it particularly suitable for use in ADCs. Its ability to form stable DNA adducts and induce cell death at low concentrations sets it apart from other compounds in its class .

Properties

IUPAC Name

methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O7/c1-33-18-6-11-5-14(27-20(11)23(35-3)22(18)34-2)24(31)29-10-12(9-26)19-13-7-15(25(32)36-4)28-21(13)17(30)8-16(19)29/h5-8,12,27-28,30H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJNZXKVYYJDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C=C(NC5=C(C=C43)O)C(=O)OC)CCl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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